

A Comparative Analysis of the Antimicrobial Spectrum of Piperazine Derivatives

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Compound of Interest

Compound Name: *1-[Bis(4-fluorophenyl)methyl]piperazine*

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Piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including significant antimicrobial properties. The versatility of the piperazine ring allows for structural modifications that can enhance potency and selectivity against various pathogens, including bacteria, fungi, and viruses. This guide provides a comparative overview of the antimicrobial spectrum of different piperazine derivatives, supported by experimental data and detailed methodologies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various piperazine derivatives has been extensively evaluated against a range of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for different classes of piperazine derivatives against selected bacterial and fungal strains. Lower MIC values indicate greater antimicrobial activity.

Antibacterial Activity of Piperazine Derivatives

Piperazine Derivative Class	Bacterial Strain	MIC (µg/mL)	Reference
Chalcones with Piperazine Moiety	Staphylococcus aureus	Potentially Active	
Escherichia coli	Potentially Active		
N-alkyl and N-aryl Piperazines	Staphylococcus aureus	Significant Activity	[1]
Pseudomonas aeruginosa	Significant Activity	[1]	
Streptomyces epidermidis	Significant Activity	[1]	
Escherichia coli	Significant Activity	[1]	
Piperazine-based Oxazolidinones	Gram-positive bacteria (Staphylococci, Enterococci)	Potent Activity	[2]
Dithioacetals with Piperazine	Gram-negative bacteria	Higher efficacy than against Gram-positive	[2]
Novel Piperazine Compounds (RL308)	Staphylococcus aureus	2-4	[3]
Methicillin-Resistant S. aureus (MRSA)	2-4	[3]	
Shigella flexneri	2	[3]	
Shigella dysenteriae	16	[3]	

Antifungal Activity of Piperazine Derivatives

Piperazine Derivative Class	Fungal Strain	MIC (µg/mL)	Reference
Chalcones with Piperazine Moiety	Candida albicans	2.22	
N-alkyl and N-aryl Piperazines	Aspergillus fumigatus	Less Active	[1]
Aspergillus flavus	Less Active	[1]	
Aspergillus niger	Less Active	[1]	
Alkylated Piperazines and Piperazine-Azole Hybrids	Candida spp. (non-albicans)	Excellent Activity	[4]
Aspergillus spp.	Excellent Activity	[4]	
Piperazine Propanol Derivative (GSI578)	Candida albicans (1,3-beta-D-glucan synthase inhibition)	IC50 = 0.16 µM	[5]
Chalcone Derivatives with Piperazine (Compound D2)	Rhizoctonia solani	High Inhibitory Effect	[6]
Colletotrichum gloeosporioides	High Inhibitory Effect	[6]	

Antiviral Activity of Piperazine Derivatives

Piperazine Derivative Class	Virus	Activity	Reference
Benzamide Analogues with Piperazine	HIV-1 (H9 and MT4 cell lines)	IC50 = 3.9 μ M and 3.7 μ M	[7]
Diarylpyrimidine Derivatives with Piperazine	HIV-1 (Non-nucleoside reverse transcriptase inhibitors)	EC50 = 0.0014 μ M	[7]
Piperazine	Chikungunya virus (Capsid protein targeting)	Antiviral properties demonstrated	[8]
1,3,5-Triazine Derivatives with Piperazine	Potato Virus Y (PVY)	Curative, protective, and inactivation activities	[9]
Trisubstituted Piperazine Derivatives (GC-78-HCl)	SARS-CoV-2 (Main protease inhibitor)	EC50 = 0.40 μ M	[10]

Experimental Protocols

The determination of antimicrobial activity is performed using standardized laboratory procedures. Below are detailed methodologies for key experiments cited in the evaluation of piperazine derivatives.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- **Preparation of Inoculum:** A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.

- **Serial Dilution of Compound:** The piperazine derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- **Inoculation:** Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
- **Incubation:** The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
- **Determination of MIC:** The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

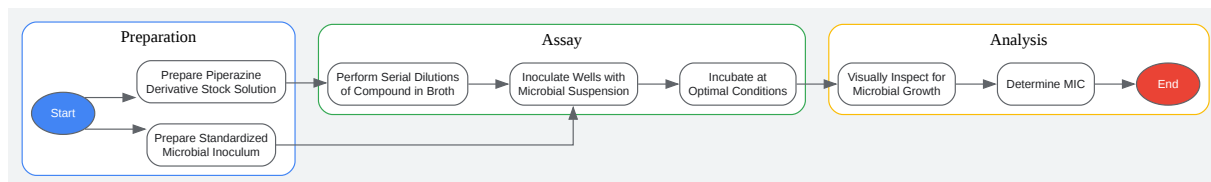
Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral infectivity by an antiviral compound.

- **Cell Seeding:** A monolayer of susceptible host cells is grown in multi-well plates.
- **Virus Infection:** The cell monolayers are infected with a known concentration of the virus in the presence of varying concentrations of the piperazine derivative.
- **Overlay and Incubation:** After a short adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus. The plates are then incubated for a period sufficient for plaque formation.
- **Plaque Visualization and Counting:** The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques (zones of cell death) in each well is counted.
- **Calculation of EC50:** The effective concentration that reduces the number of plaques by 50% (EC50) is calculated by plotting the percentage of plaque reduction against the compound concentration.

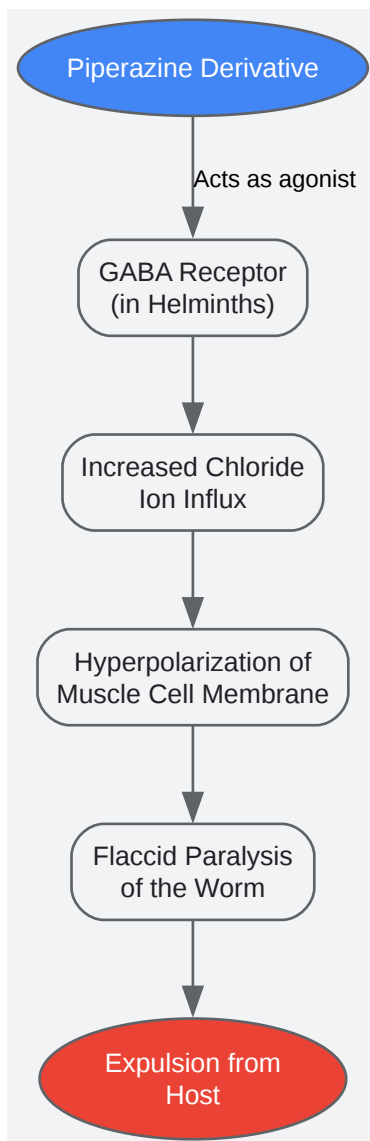
Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures can aid in understanding the antimicrobial properties of piperazine derivatives.



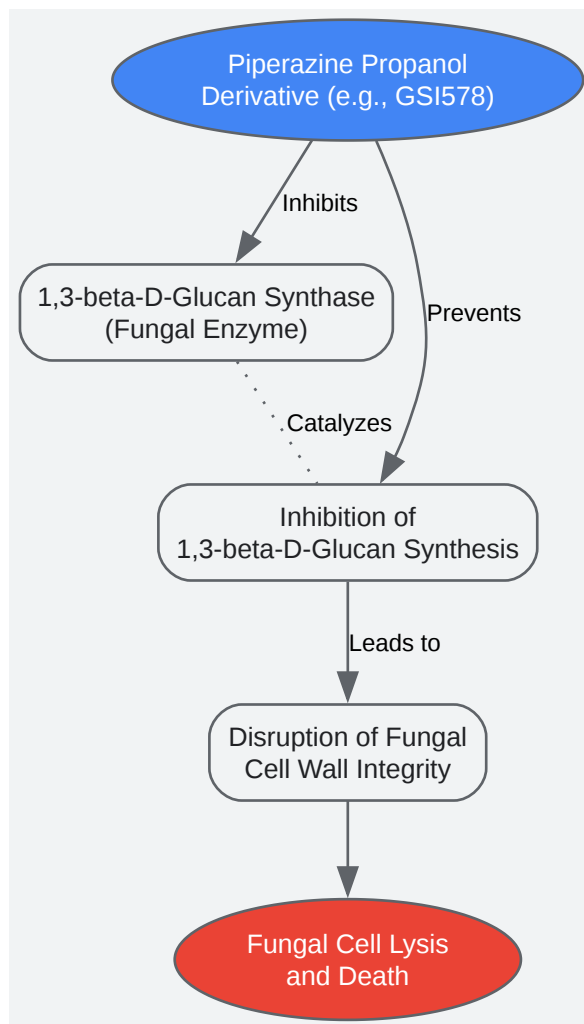
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Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).



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Caption: Mechanism of Action of Piperazine against Helminths.



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Caption: Inhibition of Fungal 1,3-beta-D-Glucan Synthase.

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